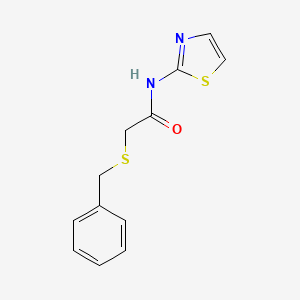
(2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine, also known as BOB or BOB-DIM, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool. BOB-DIM is a derivative of the phenethylamine class of compounds, which are known for their psychoactive properties. However, BOB-DIM does not exhibit any psychoactive effects and is used solely for research purposes.
作用机制
(2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine-DIM works by binding to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synapse. By binding to these transporters, this compound-DIM can prevent the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synapse. This can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound-DIM has been shown to have a variety of effects on the serotonin and dopamine systems. It can increase the release of these neurotransmitters, leading to an increase in their concentration in the synapse. It can also inhibit the reuptake of these neurotransmitters, leading to a prolonged effect. Additionally, this compound-DIM has been shown to have an effect on the activity of certain receptors in the brain, including the 5-HT2A receptor.
实验室实验的优点和局限性
(2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine-DIM has several advantages as a research tool. It is a selective ligand for the serotonin and dopamine transporters, meaning that it does not interact with other receptors or transporters in the brain. This makes it a useful tool for studying the effects of drugs on these systems. Additionally, this compound-DIM does not exhibit any psychoactive effects, meaning that it can be used safely in laboratory settings.
However, there are also limitations to the use of this compound-DIM in laboratory experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. Additionally, this compound-DIM is a complex molecule that requires specialized equipment and expertise to synthesize and purify.
未来方向
There are several areas of research that could benefit from the use of (2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine-DIM. One area is the study of the effects of drugs on the serotonin and dopamine systems, particularly in relation to mental health disorders such as depression and schizophrenia. Another area is the study of the mechanisms of action of drugs that interact with these systems, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists. Additionally, this compound-DIM could be used to study the effects of drugs on other neurotransmitter systems, such as the norepinephrine and acetylcholine systems.
合成方法
(2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine-DIM can be synthesized using a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde with an amine. The reaction is catalyzed by a base, and the resulting product is purified using various techniques, including column chromatography.
科学研究应用
(2,5-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine-DIM has been used in scientific research to study the mechanisms of action of various drugs and compounds. It has been shown to be a useful tool for studying the effects of drugs on the serotonin system, which is involved in the regulation of mood, appetite, and sleep. This compound-DIM has also been used to study the effects of drugs on the dopamine system, which is involved in the regulation of movement, motivation, and reward.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-5-6-18(23-4)14(9-15)12-19-11-13-7-16(21-2)10-17(8-13)22-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOBXXXSLNMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)




![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)

